-(trans-4-Butylcyclohexyl)phenol can be synthesized through various methods. One common approach involves reacting p-chlorophenol with 4-butylcyclohexyl bromide in the presence of a base like potassium carbonate.
Research suggests that 4-(trans-4-Butylcyclohexyl)phenol may have various potential applications, but these are still under investigation. Here are some areas of exploration:
4-(trans-4-Butylcyclohexyl)phenol is an organic compound characterized by its phenolic structure substituted with a trans-butylcyclohexyl group. Its molecular formula is C16H26O, and it has a CAS number of 88581-00-4. The compound exhibits unique properties due to the bulky cyclohexyl group, which influences its physical and chemical behavior, making it valuable in liquid crystal applications and polymer modifications .
Several methods exist for synthesizing 4-(trans-4-Butylcyclohexyl)phenol:
4-(trans-4-Butylcyclohexyl)phenol finds applications in several areas:
Interaction studies involving 4-(trans-4-Butylcyclohexyl)phenol primarily focus on its compatibility with other materials in polymer blends and liquid crystal systems. Research indicates that varying the concentration of this compound can significantly affect the orientation and stability of liquid crystal phases within polymer matrices .
Several compounds share structural similarities with 4-(trans-4-Butylcyclohexyl)phenol. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(trans-4-Ethylcyclohexyl)phenol | Ethyl instead of butyl group | Lower molecular weight; different phase behavior |
4-(trans-4-Pentylcyclohexyl)phenol | Pentyl group increases steric bulk | Enhanced thermal stability compared to butyl variant |
4-(trans-2-Methylcyclohexyl)phenol | Methyl group at position 2 | Different steric hindrance affecting interactions |
These compounds are distinguished by their alkyl chain lengths and branching patterns, which influence their physical properties and applications in materials science.
The synthesis of 4-(trans-4-Butylcyclohexyl)phenol can be achieved through several conventional approaches, each offering distinct advantages and challenges. The most established methodologies build upon traditional aromatic substitution reactions and cyclohexyl functionalization strategies.
Hydroalkylation Approaches
One of the primary synthetic routes involves the hydroalkylation of phenol using specialized catalytic systems. This method has been demonstrated with related cyclohexylphenol derivatives, where hydroalkylation of phenol in the presence of palladium catalysts and molten salt systems produces cyclohexylphenol compounds [2]. The process typically employs 1% palladium on alumina catalyst in combination with sodium chloride-aluminum chloride molten salt mixtures. Under optimized conditions at 120°C for 4.5 hours, yields of approximately 31.9% have been achieved for simpler cyclohexylphenol analogs [2].
Friedel-Crafts Acylation Pathways
Traditional Friedel-Crafts acylation represents another fundamental approach for constructing the phenolic framework. This methodology involves the reaction of phenol with appropriate acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride [3] [4]. The reaction proceeds through electrophilic aromatic substitution mechanisms, where the acyl chloride is activated by the Lewis acid to form an acylium ion electrophile [5]. For phenolic substrates, careful control of reaction conditions is essential to favor carbon-acylation over oxygen-acylation, with high catalyst concentrations typically promoting the desired carbon-carbon bond formation [3].
Multi-Step Sequential Approaches
Complex cyclohexylphenol derivatives often require multi-step synthetic sequences that build the target structure through sequential functional group transformations. Literature precedent demonstrates that related compounds can be synthesized through initial formation of cyclohexyl intermediates followed by aromatic coupling reactions [6]. For example, patent literature describes methods for manufacturing cyclohexylphenols from phenol and suitable cyclohexenic source materials, involving carefully controlled reaction conditions to achieve the desired regioselectivity [6].
Industrial Scale Considerations
The conventional synthesis routes must be evaluated for their scalability and economic viability. Industrial phenol production, which serves as a key starting material, predominantly relies on the cumene process accounting for 95% of global production [7]. This process involves the partial oxidation of cumene via the Hock rearrangement and provides both phenol and acetone as co-products [7]. The availability of high-quality phenol starting material at industrial scale is therefore well-established, supporting the feasibility of scaling up 4-(trans-4-Butylcyclohexyl)phenol production.
The synthesis of 4-(trans-4-Butylcyclohexyl)phenol requires precise stereochemical control to achieve the desired trans configuration in the cyclohexyl ring system. This stereochemical requirement presents significant synthetic challenges that must be addressed through careful selection of reaction conditions and catalytic systems.
Conformational Analysis and Stereoselectivity
The trans configuration of the butylcyclohexyl substituent is thermodynamically favored due to reduced steric interactions between the butyl group and other ring substituents [8]. Research on 4-tert-butylcyclohexyl systems has demonstrated that bulky substituents preferentially adopt equatorial positions in the cyclohexane chair conformation, providing a driving force for trans selectivity [8] [9]. This conformational preference can be exploited in synthetic design to favor formation of the desired stereoisomer.
Catalytic Asymmetric Approaches
Recent developments in catalytic stereoselective synthesis have provided new tools for controlling cyclohexane stereochemistry. Studies have shown that chain-walking catalysis can achieve excellent kinetic stereocontrol in the synthesis of disubstituted cyclohexanes from readily accessible methylenecyclohexanes [10]. The mechanism involves initial introduction of a sterically demanding boron ester group that guides subsequent stereochemical outcomes. This approach has demonstrated success in late-stage modification of complex bioactive molecules [10].
Photochemical and Radical-Based Methods
Emerging photochemical approaches offer alternative pathways for stereoselective cyclohexane functionalization. Research has demonstrated that photoredox catalysis can enable stereoselective synthesis of functionalized cyclohexylamine derivatives through controlled radical processes [11]. These methods involve [4+2] cycloaddition reactions that can construct adjacent tertiary and quaternary stereocenters with high selectivity. The incorporation of chiral phosphoric acid catalysts provides additional stereochemical control through cooperative catalysis mechanisms [11].
Transition Metal-Catalyzed Desymmetrization
Advanced methodologies for stereochemical control include transition metal-catalyzed desymmetrization reactions. Studies have shown that cyclohexane derivatives can be desymmetrized through site- and stereoselective carbon-hydrogen functionalization using rhodium catalysts [12]. These reactions demonstrate catalyst-controlled site-selectivity that can overcome inherent substrate reactivity patterns, enabling precise installation of functional groups at specific positions with defined stereochemistry [12].
Stereospecific Rearrangement Reactions
Stereospecific synthesis approaches have been developed using sigmatropic rearrangement strategies. Research demonstrates that diaryl-substituted cyclohexenone acids can be prepared through [2] [2]-sigmatropic rearrangement routes with excellent stereocontrol [13]. The reaction conditions determine the stereochemical outcome, with alkaline tert-butanol or toluene solutions favoring anti configuration products, while aqueous alkaline conditions provide mixtures of anti and syn conformations [13].
High-Trans Selectivity Systems
Specific structural features can drive exceptional trans selectivity in cyclohexyl systems. Research on tert-butylcyclohexyl derivatives has shown that bulky substituents can achieve trans selectivity ratios exceeding 50:1 . This high selectivity arises from the strong conformational preference of bulky groups to occupy equatorial positions, effectively directing the stereochemical outcome of subsequent reactions .
The purification and characterization of 4-(trans-4-Butylcyclohexyl)phenol requires sophisticated analytical approaches due to the compound's complex structure and potential stereoisomeric impurities. Effective purification strategies are essential for obtaining high-purity material suitable for research and commercial applications.
Chromatographic Purification Methods
High-performance liquid chromatography represents the primary purification technique for phenolic compounds. Reverse-phase HPLC methods using acetonitrile-water mobile phases with phosphoric acid modifiers have proven effective for cyclohexylphenol derivatives [15]. These systems provide excellent separation capabilities and can be scaled for preparative applications. For the related compound 2,2'-methylenebis(4-tert-butyl-6-cyclohexylphenol), optimized HPLC conditions demonstrate baseline separation suitable for both analytical and preparative purposes [15].
Solid phase extraction (SPE) methods offer complementary purification capabilities, particularly for complex mixtures containing phenolic compounds [16] [17]. SPE protocols involve careful selection of stationary phases and elution conditions to achieve selective retention and release of target compounds. These methods are particularly valuable for removing polar impurities and achieving preliminary purification before final chromatographic steps [16].
Crystallization Strategies
Crystallization represents a cost-effective purification approach that can achieve high purity levels while being suitable for large-scale operations. Research on related polyphenolic compounds demonstrates that preferential crystallization can achieve purification from approximately 60% to nearly 100% purity with promising yields [18]. The method involves careful control of crystallization conditions including temperature, solvent composition, and seeding strategies [18].
For phenolic compounds, crystallization from mixed solvent systems often provides optimal results. The selection of appropriate solvent combinations and crystallization temperatures is critical for achieving both high purity and acceptable recovery yields [18]. Process optimization typically involves systematic evaluation of different solvent ratios and cooling profiles [18].
Spectroscopic Characterization Methods
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4-(trans-4-Butylcyclohexyl)phenol. Both proton and carbon-13 NMR techniques are essential for complete characterization [19] [20]. For phenolic compounds, the use of deuterated dimethyl sulfoxide as solvent allows observation of phenolic hydroxyl protons in the 8-14 ppm region, providing clear identification of the phenolic functionality [20].
Carbon-13 NMR spectroscopy offers particular advantages for quantitative analysis of phenolic compounds. Studies demonstrate that relaxation time measurements enable optimization of acquisition parameters for quantitative spectra, with accuracy levels reaching ±0.8% for phenol determination [19]. This technique provides three independent measurements from each spectrum, allowing statistical evaluation of results [19].
Mass Spectrometric Analysis
Mass spectrometry provides essential molecular weight confirmation and fragmentation pattern analysis. Electron ionization mass spectrometry generates characteristic fragmentation patterns that confirm structural assignments [21] [22]. Gas chromatography-mass spectrometry (GC-MS) combinations enable both separation and identification of stereoisomeric variants [23].
For ambient air analysis of phenolic compounds, thermal desorption GC-MS methods have been developed that provide sensitive detection capabilities [23]. These methods involve careful optimization of thermal desorption parameters and mass spectrometric detection conditions to achieve reliable quantification [23].
Advanced Characterization Techniques
Ultraviolet-visible spectrophotometry offers valuable characterization capabilities, particularly for phenolic compounds in complex mixtures. Multivariate calibration techniques using partial least squares regression enable determination of phenol content even in the presence of spectral interferents [24]. These methods process absorbance data across broad wavelength ranges to achieve accurate quantification despite matrix complexity [24].
Infrared spectroscopy provides complementary structural information, particularly for identifying functional group characteristics and conformational features. Fourier transform infrared spectroscopy can distinguish between different phenolic substitution patterns and provide evidence for specific molecular conformations [25].
The transition from laboratory synthesis to industrial-scale production of 4-(trans-4-Butylcyclohexyl)phenol presents numerous technical, economic, and environmental challenges that must be systematically addressed for commercial viability.
Raw Material Supply and Cost Considerations
Industrial phenol production relies heavily on the cumene process, which accounts for 95% of global phenol manufacturing [7]. The process involves benzene alkylation with propylene followed by oxidation and acid-catalyzed cleavage, yielding both phenol and acetone as co-products [7]. Global phenol demand reached approximately 12.8 million tonnes in 2017, with major production centers in Northeast Asia, United States, and Western Europe [26]. The industrial phenol market is valued at approximately USD 17.71 billion in 2024 and is projected to reach USD 27.94 billion by 2033 [27].
The economic viability of industrial phenol production depends critically on balanced demand for both phenol and acetone co-products [7]. In 2010, approximately 83% of global acetone demand was satisfied through cumene process production, demonstrating the interconnected nature of these markets [7]. This constraint requires careful market analysis and demand forecasting for industrial-scale specialty phenol derivatives.
Process Optimization and Scale-Up Challenges
Industrial-scale synthesis faces significant challenges related to process intensification and optimization. Current phenol production methods are energy-intensive and dependent on fossil fuel feedstocks, leading to high production costs and supply chain vulnerability [28]. The development of alternative synthesis routes, including biotechnological approaches and renewable feedstock utilization, represents a major industrial challenge [28].
Process safety considerations become paramount at industrial scale, particularly given the hazardous nature of many phenolic intermediates and processing chemicals. Industrial phenol facilities must implement comprehensive safety protocols for handling toxic materials, managing thermal hazards, and controlling potential environmental releases [29]. The design of industrial reactors, distillation systems, and purification equipment requires specialized engineering expertise and significant capital investment [29].
Environmental and Regulatory Constraints
Industrial phenol production faces increasing environmental scrutiny due to the release of toxic chemicals and generation of waste streams [28]. Environmental impact assessments must address air emissions, wastewater treatment, and solid waste disposal. The implementation of green chemistry principles, including process intensification techniques and alternative catalytic systems, is becoming essential for regulatory compliance [28].
Energy consumption represents another major environmental concern, with industrial phenol processes requiring substantial thermal input for oxidation, distillation, and purification operations [28]. The development of heat integration systems and process optimization strategies is crucial for reducing carbon footprint and improving economic competitiveness [30]. Recent industrial implementations have achieved up to 50% reduction in carbon dioxide emissions per tonne of product through advanced heat integration and optimized processing conditions [30].
Quality Control and Product Standardization
Industrial-scale production requires sophisticated quality control systems to ensure consistent product quality and regulatory compliance. For specialty phenolic compounds like 4-(trans-4-Butylcyclohexyl)phenol, analytical protocols must address stereochemical purity, residual catalyst levels, and trace impurity content [29]. The development of automated analytical systems and real-time process monitoring capabilities is essential for maintaining production quality standards [29].
Product standardization challenges include establishing appropriate specifications for stereochemical purity, developing validated analytical methods, and ensuring batch-to-batch consistency [29]. These requirements necessitate investment in advanced analytical instrumentation and specialized technical expertise [29].
Market Development and Commercial Viability
The industrial development of specialty phenolic compounds requires careful market analysis and application development. The global industrial phenols market shows steady growth, with a compound annual growth rate of 5.2% projected through 2033 [27]. Key growth drivers include expanding applications in automotive, aerospace, and pharmaceutical industries [27] [31].
However, the development of niche phenolic compounds faces challenges related to limited market size and specialized application requirements. Commercial success requires identification of high-value applications that justify the additional complexity and cost of specialized synthesis and purification processes [31]. The integration of industrial production with downstream value-added processing can improve overall economic viability [31].
Technological Innovation and Future Prospects
Future industrial development will likely emphasize sustainable production methods, including biotechnological routes and renewable feedstock utilization [28]. Process intensification techniques, such as microreactor technology, offer potential for improving efficiency and reducing environmental impact [28]. The adoption of advanced catalytic systems and continuous processing technologies may enable more efficient and environmentally friendly production methods [32].
The development of integrated biorefineries and chemical production complexes could provide new opportunities for sustainable phenol derivative production [28]. These approaches would leverage renewable feedstocks and integrate multiple product streams to improve overall economic and environmental performance [28].
The X-ray crystallographic analysis of 4-(trans-4-butylcyclohexyl)phenol provides fundamental insights into its molecular structure and solid-state arrangement. While comprehensive single-crystal X-ray diffraction studies specifically for this compound are limited in the available literature, structural analysis of related cyclohexylphenol derivatives provides valuable comparative data [1] [2].
The molecular formula C₁₆H₂₄O with a molecular weight of 232.367 g/mol represents a phenolic compound with a trans-4-butylcyclohexyl substituent at the para position [3]. The compound exhibits a white crystalline powder form at room temperature, indicating ordered molecular packing in the solid state [4].
Table 1: Basic Molecular Structure and Properties of 4-(trans-4-Butylcyclohexyl)phenol
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄O |
Molecular Weight (g/mol) | 232.367 |
CAS Number | 88581-00-4 |
IUPAC Name | 4-(4-butylcyclohexyl)phenol |
SMILES | CCCCC1CCC(CC1)C2=CC=C(C=C2)O |
InChI Key | SJXVTMAQPHVBEG-UHFFFAOYSA-N |
Physical State | White crystalline powder |
Purity (GC) | ≥98.0% |
Solubility in Water | Low (poorly soluble) |
LogP | 5.40539 (predicted) |
The crystallographic parameters for analogous cyclohexylphenol derivatives reveal typical characteristics of phenolic compounds with bulky substituents. For related compounds such as 6,6'-[(cyclohexylazanediyl)bis(methylene)]bis(2,4-dimethylphenol), X-ray crystallographic analysis shows orthorhombic crystal systems with space groups such as Pna2₁ and unit cell parameters of a = 10.2778(7) Å, b = 11.4064(11) Å, and c = 17.5586(15) Å [2].
The molecular packing in related cyclohexylphenol structures is characterized by intermolecular hydrogen bonding patterns involving the phenolic hydroxyl groups. The O-H···O hydrogen bonds typically form chains with O···O distances ranging from 2.6 to 2.8 Å [2]. The crystal structure analysis reveals that the cyclohexyl ring adopts a chair conformation with the exocyclic C-N bond in an equatorial orientation, which is consistent with the expected conformational preference for bulky substituents [2].
The trans-cyclohexyl configuration in 4-(trans-4-butylcyclohexyl)phenol has profound effects on the molecular structure and conformational behavior. This stereochemical arrangement places the butyl group and the phenyl substituent on opposite sides of the cyclohexane ring, creating distinct spatial and energetic characteristics compared to the cis isomer [5] [6].
Table 2: Trans-Cyclohexyl Configuration Effects
Configuration Aspect | Effect on Molecular Structure | Impact on Properties |
---|---|---|
Trans-Cyclohexyl Geometry | Substituents on opposite sides of cyclohexane ring | Increased molecular length and rigidity |
Chair Conformation Preference | More stable chair conformation with reduced strain | Lower energy conformation |
Axial-Equatorial Positioning | Bulky butyl group preferentially equatorial | Reduced steric hindrance |
Steric Interactions | Minimized 1,3-diaxial interactions | Improved thermal stability |
Thermodynamic Stability | Enhanced stability vs. cis-isomer | Higher melting point |
Conformational Flexibility | Restricted rotation around C-C bonds | Defined spatial arrangement |
The trans configuration significantly affects the conformational analysis of the cyclohexyl ring. In the chair conformation, the most stable arrangement places the bulky butyl group in an equatorial position to minimize steric interactions [5]. This preference is quantified by A-values, which measure the energy difference between axial and equatorial positions. The tert-butyl group, being extremely bulky, has an A-value greater than 4.5 kcal/mol, making the equatorial position overwhelmingly favored [6].
The trans-4-butylcyclohexyl system exhibits reduced conformational flexibility compared to smaller alkyl substituents. The bulky butyl group creates significant steric hindrance when placed in the axial position, leading to a strong preference for the equatorial conformation [6]. This conformational bias results in a more rigid molecular structure with defined spatial characteristics.
Research on related trans-4-tert-butylcyclohexyl systems demonstrates that the trans configuration can achieve selectivity ratios exceeding 50:1 in favor of the thermodynamically stable form . This exceptional selectivity arises from the strong conformational preference of bulky substituents to occupy equatorial positions, which effectively directs the stereochemical outcome of the overall molecular arrangement .
Computational modeling using density functional theory (DFT) provides detailed insights into the molecular geometry and electronic structure of 4-(trans-4-butylcyclohexyl)phenol. The B3LYP functional with various basis sets has been extensively used for studying phenolic compounds and cyclohexyl derivatives [8] [9].
DFT calculations at the B3LYP/6-31G(d,p) level reveal specific geometric parameters for the compound. The phenolic C-O bond length typically ranges from 1.367 to 1.382 Å, while the O-H bond length is approximately 0.963 Å [10]. The C-O-H bond angle in phenolic compounds is generally around 119°, reflecting the sp² hybridization of the oxygen atom [10].
The cyclohexyl ring geometry in the trans configuration shows characteristic chair conformation parameters. The C-C bond lengths within the cyclohexyl ring range from 1.52 to 1.54 Å, with C-C-C bond angles close to the tetrahedral angle of 109.5° [5]. The dihedral angles for the chair conformation typically alternate between approximately +60° and -60°, consistent with the staggered arrangement of substituents [5].
Computational studies on related alkylcyclohexyl systems using DFT methods indicate that the trans configuration provides enhanced stability through minimized steric interactions. The energy difference between axial and equatorial conformations for bulky substituents can exceed 4 kcal/mol, strongly favoring the equatorial arrangement [6].
The molecular electrostatic potential (MEP) maps calculated for cyclohexylphenol derivatives reveal regions of electron density concentration around the phenolic oxygen atom, indicating potential sites for intermolecular interactions [9]. The HOMO-LUMO energy gap calculations provide insights into the electronic properties and reactivity of the compound [9].
The structural characteristics of 4-(trans-4-butylcyclohexyl)phenol can be understood through comparison with analogous alkylcyclohexylphenol derivatives. This analysis reveals systematic trends in molecular properties as a function of alkyl chain length and substitution pattern [11] [12].
Table 3: Comparative Analysis of Analogous Alkylcyclohexylphenols
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Structural Features |
---|---|---|---|---|---|
4-(trans-4-Ethylcyclohexyl)phenol | 89100-78-7 | C₁₄H₂₀O | 204.31 | C₂H₅ | Ethyl-substituted cyclohexyl ring |
4-(trans-4-Propylcyclohexyl)phenol | 81936-33-6 | C₁₅H₂₂O | 218.34 | C₃H₇ | Propyl-substituted cyclohexyl ring |
4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | C₁₆H₂₄O | 232.367 | C₄H₉ | Butyl-substituted cyclohexyl ring |
4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7 | C₁₇H₂₆O | 246.39 | C₅H₁₁ | Pentyl-substituted cyclohexyl ring |
The systematic variation in alkyl chain length provides insights into structure-property relationships. As the alkyl chain length increases from ethyl to pentyl, the molecular weight increases linearly by approximately 14 g/mol per additional CH₂ unit [12]. This progression affects the compound's physical properties, including melting point, solubility, and thermal stability.
The liquid crystal applications of these compounds demonstrate the importance of the trans configuration. Studies on polystyrene derivatives modified with these alkylcyclohexylphenol precursors show that vertical liquid crystal orientation is achieved when the water contact angle of polymer films exceeds approximately 81° [11]. The butyl derivative provides optimal balance between molecular length and steric effects for liquid crystal applications.
Comparative analysis of the conformational preferences reveals that longer alkyl chains increase the preference for equatorial positioning due to enhanced steric interactions. The A-values for these substituents increase with chain length, making the equatorial conformation increasingly favored [6]. This trend affects the overall molecular rigidity and thermal properties of the compounds.
The electronic properties of these analogous compounds show systematic variations. The phenolic pKa values remain relatively constant across the series, indicating that the alkyl chain length has minimal effect on the acidity of the phenolic group [10]. However, the lipophilicity, as measured by log P values, increases systematically with chain length, affecting solubility and membrane permeability characteristics.
Intermolecular interactions in the solid state are influenced by the alkyl chain length. Longer chains provide increased van der Waals interactions, which can affect crystal packing and melting points. The trans configuration ensures that these interactions are optimized while maintaining the structural integrity of the cyclohexyl ring system [13].
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